molecular formula C24H36N6 B10839834 1,6-Bis(4-(pyridin-2-yl)piperazin-1-yl)hexane

1,6-Bis(4-(pyridin-2-yl)piperazin-1-yl)hexane

Cat. No.: B10839834
M. Wt: 408.6 g/mol
InChI Key: OSEVIYJKDQCRJK-UHFFFAOYSA-N
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Description

1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is a chemical compound that features two pyridinyl-piperazine groups connected by a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-(pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the pyridine rings, under suitable reducing conditions.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to piperidine derivatives.

Scientific Research Applications

1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-bis(4-(pyrazin-2-yl)piperazin-1-yl)hexane: Similar structure but with pyrazine rings instead of pyridine.

    1,6-bis(4-(pyrimidin-2-yl)piperazin-1-yl)hexane: Contains pyrimidine rings instead of pyridine.

Uniqueness

1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is unique due to its specific combination of pyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H36N6

Molecular Weight

408.6 g/mol

IUPAC Name

1-pyridin-2-yl-4-[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]piperazine

InChI

InChI=1S/C24H36N6/c1(7-13-27-15-19-29(20-16-27)23-9-3-5-11-25-23)2-8-14-28-17-21-30(22-18-28)24-10-4-6-12-26-24/h3-6,9-12H,1-2,7-8,13-22H2

InChI Key

OSEVIYJKDQCRJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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